2-Pyridin-2-ylethyl acetate
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Overview
Description
2-Pyridin-2-ylethyl acetate is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pyridine ring attached to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylethyl acetate can be achieved through several methods. One common approach involves the reaction of 2-pyridineethanol with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction can be represented as follows:
C7H9NO+(CH3CO)2O→C9H11NO2+CH3COOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: 2-Pyridin-2-ylethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridin-2-ylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylethyl acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The acetate group can undergo hydrolysis to release acetic acid, which may further modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-ylethanol: Similar structure but with an alcohol group instead of an acetate group.
2-Pyridin-2-ylacetic acid: Contains a carboxylic acid group instead of an acetate group.
2-Pyridin-2-ylmethyl acetate: Similar structure but with a methyl group attached to the acetate.
Uniqueness
2-Pyridin-2-ylethyl acetate is unique due to its specific combination of a pyridine ring and an ethyl acetate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-ylethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMDHSUWAIPQAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282345 |
Source
|
Record name | 2-pyridin-2-ylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16632-09-0 |
Source
|
Record name | NSC25510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-pyridin-2-ylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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